

# AF-353 as a pharmacological tool for P2X3 receptor knockout studies

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## Compound of Interest

Compound Name: AF-353

Cat. No.: B1665037

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## AF-353: A Pharmacological Tool for P2X3 Receptor Knockout Studies

### Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

**AF-353** is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 receptors.[1][2][3] These receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in various physiological and pathophysiological processes, including nociception, chronic cough, and visceral pain.[4][5][6] The favorable pharmacokinetic profile and high selectivity of **AF-353** make it an invaluable pharmacological tool for in vivo and in vitro studies, effectively creating a transient "pharmacological knockout" of P2X3-containing receptors to investigate their roles in health and disease.[1][3]

#### Mechanism of Action:

**AF-353** acts as a non-competitive antagonist of P2X3 and P2X2/3 receptors.[1][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), **AF-353** binds to an allosteric site on the receptor complex. This binding induces a conformational change that prevents the channel from opening, even when ATP is bound.[1] This mode of action provides a robust and consistent blockade of receptor function.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **AF-353**, facilitating experimental design and data interpretation.

Table 1: In Vitro Potency of **AF-353**

Receptor	Species	Assay Method	pIC50
P2X3	Human	Intracellular Calcium Flux	8.0[2]
P2X3	Rat	Intracellular Calcium Flux	8.0[2]
P2X2/3	Human	Intracellular Calcium Flux	7.3[2]
P2X3	Human	Whole-Cell Voltage Clamp	8.06[7]
P2X3	Rat	Whole-Cell Voltage Clamp	8.05[7]
P2X2/3	Human	Whole-Cell Voltage Clamp	7.41[7]

Table 2: Selectivity of **AF-353**

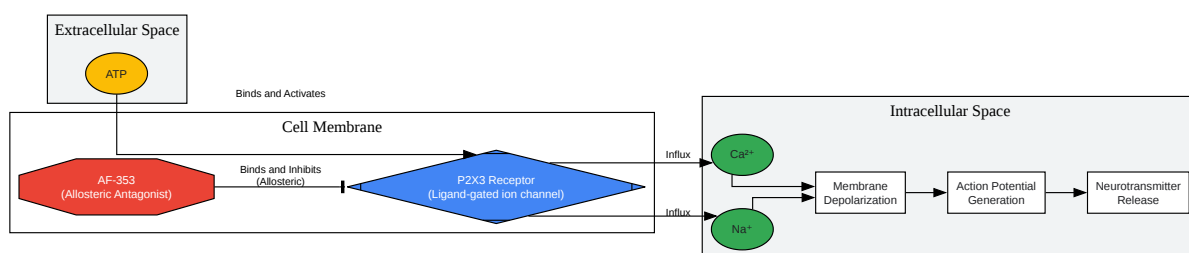
Receptor Subtype	Activity
P2X1, P2X2, P2X4, P2X5, P2X7	No significant inhibition at concentrations up to 10 $\mu$ M[1]

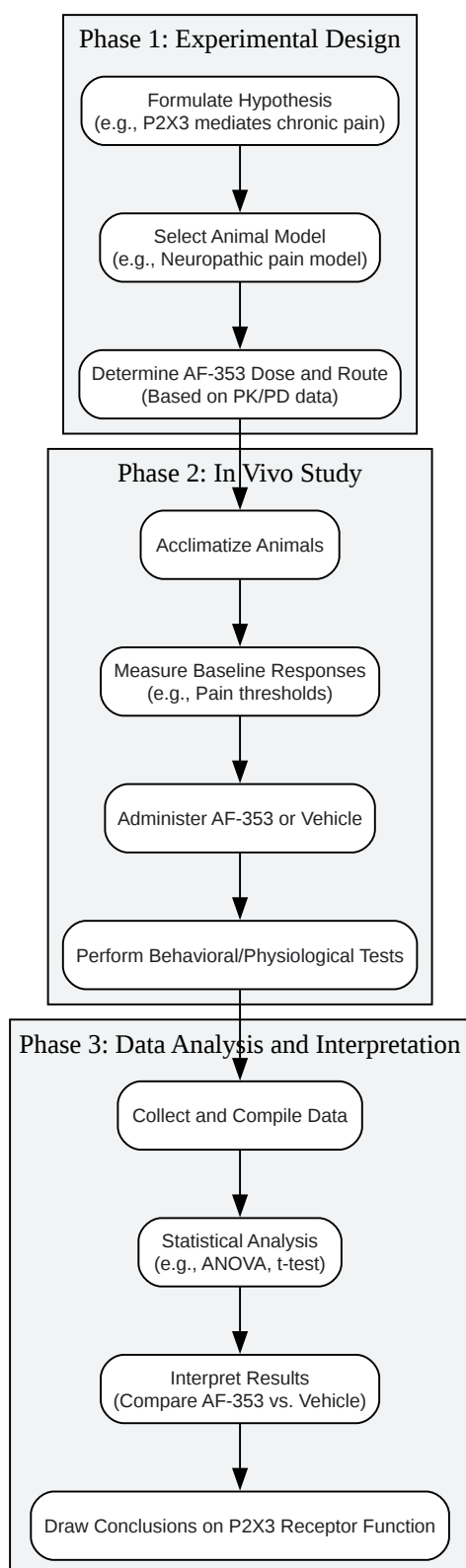
Table 3: Pharmacokinetic Properties of **AF-353** in Rats

Parameter	Value
Oral Bioavailability (%F)	32.9% <a href="#">[1]</a> <a href="#">[3]</a>
Time to Maximum Plasma Concentration (Tmax)	~30 minutes <a href="#">[1]</a>
Plasma Half-life (t1/2)	1.63 hours <a href="#">[1]</a> <a href="#">[3]</a>
Protein Binding	98.2% <a href="#">[1]</a>
Brain/Plasma Ratio	6 <a href="#">[1]</a>

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the P2X3 receptor signaling pathway and a general experimental workflow for utilizing **AF-353** in pharmacological knockout studies.





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